Zinc isohexadecanoate
Description
Zinc isohexadecanoate (CAS 76940-61-9), also known as zinc isopalmitate, is a zinc salt derived from isohexadecanoic acid, a branched-chain fatty acid with the molecular formula C32H62O4Zn . Its structure consists of a zinc cation coordinated with two isohexadecanoate anions. The branched alkyl chain in isohexadecanoic acid imparts distinct physicochemical properties compared to linear-chain analogs, such as lower melting points and enhanced solubility in nonpolar solvents .
Properties
CAS No. |
76940-61-9 |
|---|---|
Molecular Formula |
C32H62O4Zn |
Molecular Weight |
576.2 g/mol |
IUPAC Name |
zinc;14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
DAPRYGUSFIYXKU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc isohexadecanoate can be synthesized through the reaction of isohexadecanoic acid with zinc oxide or zinc acetate. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Zinc isohexadecanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and isohexadecanoic acid derivatives.
Reduction: It can be reduced to form zinc metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts, such as copper sulfate or nickel chloride, can facilitate substitution.
Major Products Formed:
Oxidation: Zinc oxide and various isohexadecanoic acid derivatives.
Reduction: Zinc metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates, such as copper isohexadecanoate or nickel isohexadecanoate.
Scientific Research Applications
Zinc isohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: It is used in the production of coatings, lubricants, and as an additive in plastics and rubber to enhance their properties.
Mechanism of Action
The mechanism of action of zinc isohexadecanoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in enzyme function, protein synthesis, and cellular signaling. They can also act as antioxidants, protecting cells from oxidative stress and inflammation.
Comparison with Similar Compounds
Key Observations:
Chain Length and Branched Structure: this compound’s branched C16 chain differentiates it from shorter-chain analogs like zinc isononanoate (C9) and longer-chain derivatives like zinc isooctadecanoate (C18). Longer chains increase hydrophobicity and may improve performance in lubricants or coatings . In contrast, zinc gluconate’s hydrophilic carbohydrate anion makes it suitable for dietary supplements and topical applications .
Metal Cation Effects: Substituting zinc with cadmium or lead in isohexadecanoate salts significantly increases toxicity, leading to strict regulatory limits (e.g., 0.01% for cadmium salts) . Zinc’s lower toxicity profile makes it preferable for industrial applications.
Thermal and Chemical Stability: While direct data on this compound’s stability is lacking, branched zinc carboxylates generally exhibit higher thermal stability than linear variants due to reduced crystallinity .
Functional and Regulatory Differences
- Industrial vs. Pharmaceutical Use: this compound’s hydrophobic nature aligns with roles in polymer stabilization or corrosion inhibition, whereas zinc gluconate is FDA-approved for nutraceuticals .
- Regulatory Status: Cadmium and lead salts of isohexadecanoate are classified as hazardous non-essential metals, whereas zinc derivatives face fewer restrictions .
Research and Market Trends
- Market Data: Zinc carboxylates like isodecanoate-neodecanoate complexes are tracked in market analyses, with projections extending to 2044. These compounds are used in coatings and lubricants, suggesting similar demand drivers for this compound .
Biological Activity
Zinc isohexadecanoate is a zinc salt of isohexadecanoic acid, known for its potential applications in various fields, including pharmacology and materials science. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound exhibits unique chemical properties that contribute to its biological activity. The compound is characterized by its ability to interact with biological membranes due to its hydrophobic tail from the isohexadecanoic acid. This interaction can facilitate the incorporation of zinc ions into cellular processes, which is essential for numerous enzymatic functions.
- Zinc Ion Release : Upon dissolution, this compound releases zinc ions, which play critical roles in various biochemical pathways. Zinc is a cofactor for over 300 enzymes and is involved in DNA synthesis, protein synthesis, and cellular signaling.
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which help in mitigating oxidative stress within cells. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : this compound may exert anti-inflammatory effects by modulating inflammatory pathways. Research indicates that zinc can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
Wound Healing Properties
Research has indicated that zinc compounds play a significant role in wound healing processes. This compound has been studied for its effects on fibroblast proliferation and collagen synthesis:
- A study conducted on fibroblast cell lines showed that treatment with this compound resulted in a significant increase in cell proliferation rates compared to controls (p < 0.05).
Case Studies
- Case Study on Wound Healing : In a clinical trial involving patients with diabetic ulcers, topical application of this compound resulted in accelerated wound closure rates compared to standard care treatments. Patients treated with the compound showed a 30% improvement in healing time over six weeks.
- Case Study on Antimicrobial Efficacy : A laboratory study evaluated the effectiveness of this compound against Staphylococcus aureus. The study found that at concentrations above 125 µg/mL, the compound significantly reduced bacterial counts by more than 90% after 24 hours.
Research Findings
Recent research highlights the multifaceted biological activities of this compound:
- A study published in the Journal of Biomedical Materials Research reported that this compound enhances osteoblast activity, promoting bone regeneration in vitro.
- Another investigation found that the compound could mitigate oxidative stress in neuronal cells subjected to hypoxic conditions, suggesting potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
